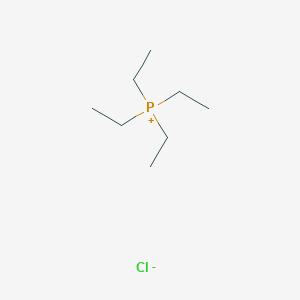

Tetraethylphosphonium chloride

Description

Contemporary Relevance of Organophosphorus Compounds in Chemical Science

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are of significant importance across the natural and chemical sciences. mdpi.comrsc.org Their applications are extensive, spanning fields such as medicinal chemistry, agriculture, materials science, and catalysis. mdpi.comrsc.org In recent decades, numerous drugs and drug candidates incorporating phosphate (B84403) or related phosphorus functional groups have been developed and have entered clinical studies. mdpi.com Beyond medicine, these compounds are integral to the development of advanced organic materials and new phosphine (B1218219) ligands for catalytic processes. mdpi.com

The journey of organophosphorus chemistry began with early developments nearly two centuries ago, but it was the work of Arbuzov and Michaelis that established the foundations of modern organophosphorus chemistry by developing methods to construct the crucial C–P bond. rsc.org Organophosphates, esters of phosphoric acid, became prominent as insecticides in the mid-1940s and are still used widely, particularly in developing nations. nih.govnih.gov These compounds are also primary components in the manufacturing of plastics and solvents. nih.gov The versatility of the phosphorus atom, especially in its P(V) oxidation state, allows for the creation of structures that can act as bioisosteres of carboxylic acids or as transition state analogs, making them valuable in designing enzyme inhibitors. rsc.org The wide-ranging utility of organophosphorus compounds underscores their continued relevance in addressing challenges in synthesis, health, and materials. rsc.org

Foundational Research on Phosphonium (B103445) Salts: Historical Context and Emerging Applications

Phosphonium salts, characterized by a positively charged phosphorus cation, are a cornerstone of organophosphorus chemistry. Their historical significance is largely rooted in their role as precursors to phosphorus ylides for the Wittig reaction, a method discovered in the early 1950s that revolutionized the synthesis of alkenes. mcmaster.ca This reaction's effectiveness and generality led to its rapid adoption in both industrial processes, such as the synthesis of Vitamin A, and complex natural product synthesis. mcmaster.ca

In recent years, the applications for phosphonium salts have expanded far beyond their initial use. They have emerged as a significant subclass of ionic liquids (ILs), valued for their thermal stability, which often surpasses that of their nitrogen-based ammonium (B1175870) counterparts. researchgate.net This stability makes them suitable for a wide array of applications, including biomass processing, metal extraction, and as solvents in catalysis. researchgate.net Another major area of growth is in phase-transfer catalysis (PTC), where phosphonium salts facilitate reactions between reactants in immiscible phases. rsc.orgontosight.ai While quaternary ammonium salts have historically dominated this field, phosphonium salts are gaining momentum due to their ease of preparation and tunable properties. rsc.orgresearchgate.net Chiral phosphonium salts, in particular, are proving to be powerful organocatalysts for a variety of enantioselective organic transformations. rsc.orgresearchgate.netrsc.org Furthermore, phosphonium salts are finding new uses in materials science for creating ion-exchange membranes and in medicinal chemistry, where their ability to accumulate in mitochondria is being exploited. rsc.orgrsc.org

Scope and Significance of Tetraethylphosphonium Chloride in Modern Chemical Investigations

This compound, with the chemical formula (C₂H₅)₄P⁺Cl⁻, is a specific quaternary phosphonium salt that has garnered attention for its utility in several modern chemical applications. nih.govlookchem.com It serves as a key intermediate and building block in various synthetic processes. One of its notable applications is in the synthesis of other phosphonium-based compounds and ionic liquids. ontosight.ai For instance, it can be reacted with sodium iodide and iodine to produce tetraethylphosphonium triiodide, a compound with distinct redox properties suitable for electrochemical applications. ontosight.ai

A significant area of research involving this compound is in the field of corrosion inhibition. lookchem.comgouv.qc.catrb.org Specifically, tetraethylphosphonium nitrite (B80452), synthesized from the chloride salt, has been identified as a promising corrosion inhibitor for steel rebars in concrete. gouv.qc.catrb.org Studies have demonstrated that cationic inhibitors like the tetraethylphosphonium (TEP+) ion can be electrically injected into concrete, offering protection against chloride-induced corrosion. gouv.qc.ca This makes it a compound of interest for enhancing the durability of infrastructure. gouv.qc.catrb.org this compound is also utilized as a phase-transfer catalyst, facilitating reactions between different phases in organic synthesis. lookchem.com Its role as a versatile precursor and functional material highlights its specific significance within the broader class of phosphonium salts.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | tetraethylphosphanium;chloride |

| Molecular Formula | C₈H₂₀ClP |

| Molecular Weight | 182.67 g/mol |

| CAS Number | 7368-65-2 |

| Appearance | Colorless, viscous liquid |

| Solubility | Soluble in water and organic solvents |

Source: PubChem CID 21863291 nih.gov, LookChem lookchem.com

Table 2: Selected Research Applications of this compound

| Application Area | Description of Use | Key Finding/Significance |

| Corrosion Inhibition | Used to synthesize tetraethylphosphonium nitrite, an inhibitor for steel in concrete. gouv.qc.catrb.org | The cationic tetraethylphosphonium ion can be electrically injected into concrete to protect against corrosion. gouv.qc.ca |

| Precursor for Ionic Liquids | Serves as a starting material for synthesizing other phosphonium salts with specific properties. ontosight.ai | Enables the creation of compounds like tetraethylphosphonium triiodide for electrochemical use. ontosight.ai |

| Phase-Transfer Catalysis | Facilitates the transfer of reactants between aqueous and organic phases in synthesis. lookchem.com | Enhances reaction rates and efficiency in multiphasic systems. lookchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOJNMRAZJRCNS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618981 | |

| Record name | Tetraethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7368-65-2 | |

| Record name | Tetraethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Tetraethylphosphonium Chloride

Direct and Indirect Synthesis of Tetraethylphosphonium Chloride

The formation of this compound can be achieved by either directly forming the quaternary phosphonium (B103445) cation with a chloride counter-ion or by synthesizing a different tetraethylphosphonium salt and subsequently exchanging the anion for chloride.

Chemical Routes and Mechanistic Aspects

Direct Synthesis: The most common direct route to this compound is the quaternization of triethylphosphine (B1216732) with an ethylating agent, typically ethyl chloride. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanism: The phosphorus atom in triethylphosphine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of ethyl chloride, which is bonded to the electronegative chlorine atom. This nucleophilic attack results in the displacement of the chloride ion and the formation of a new phosphorus-carbon bond, yielding the tetraethylphosphonium cation and a chloride anion. The reaction is typically performed by heating the reactants, sometimes in a suitable solvent or under pressure, to facilitate the reaction between the gaseous ethyl chloride and the liquid phosphine (B1218219).

Indirect Synthesis: Indirect methods involve forming the tetraethylphosphonium cation with a different anion, followed by an anion exchange step.

Anion Exchange from Bromide: A well-documented indirect route starts with tetraethylphosphonium bromide, which can be synthesized from triethylphosphine and ethyl bromide. google.com The bromide salt is then converted to the chloride salt through an anion exchange process. One patented method involves bringing the phosphonium bromide into contact with a chloride ion source, such as sodium chloride, in a heterogeneous mixture of water and an organic solvent like 1-butanol. google.com The resulting this compound is preferentially soluble in the organic phase, while the sodium bromide byproduct remains in the aqueous phase, allowing for separation. google.com

Neutralization of Hydroxide (B78521): Another indirect approach involves the neutralization of tetraethylphosphonium hydroxide with hydrochloric acid. This acid-base reaction yields this compound and water. The water can then be removed, typically under reduced pressure, to isolate the final product. This method is analogous to the synthesis of other tetraalkylphosphonium chlorides, such as tetrabutylphosphonium (B1682233) chloride.

A summary of these primary synthetic routes is presented below.

| Synthesis Route | Reactants | Key Conditions | Mechanism Type |

| Direct | Triethylphosphine, Ethyl chloride | Heating, often under pressure | SN2 Quaternization |

| Indirect (Anion Exchange) | Tetraethylphosphonium bromide, Sodium chloride | Biphasic system (e.g., water/organic solvent), Stirring | Ion Exchange |

| Indirect (Neutralization) | Tetraethylphosphonium hydroxide, Hydrochloric acid | Aqueous or alcoholic solution | Acid-Base Neutralization |

Industrial Production Approaches for Phosphonium Chlorides

On an industrial scale, the production of tetraalkylphosphonium chlorides, including this compound, prioritizes efficiency, cost-effectiveness, and high throughput. The direct synthesis approach is often favored for its atom economy.

A common industrial method involves reacting a trialkylphosphine with the corresponding alkyl chloride at elevated temperatures (e.g., 140 °C) under an inert nitrogen atmosphere for several hours. researchgate.net This reaction can be carried out in large batch reactors. For very large-scale production (e.g., ≥1 ton/day), continuous-flow reactors, such as tubular reactors, may be employed to ensure consistent quality and high throughput.

Advanced Synthetic Strategies for Related Tetraalkylphosphonium Chlorides

Research into the synthesis of phosphonium salts has led to more advanced and specialized strategies, often aimed at improving reaction rates, yields, or introducing specific functionalities.

Catalytic Processes: To accelerate the quaternization reaction, which can be slow for less reactive alkyl halides, catalytic systems have been developed. For instance, the use of Lewis acid catalysts, such as aluminum (Al) or zinc (Zn) powders, has been shown to enhance the reaction rates and yields in the synthesis of related phosphonium chlorides. These metals can facilitate the cleavage of the carbon-halogen bond, making the alkyl group more susceptible to nucleophilic attack by the phosphine.

Synthesis of Functionalized Phosphonium Chlorides: An advanced strategy involves the synthesis of "task-specific" or functionalized phosphonium salts. This is achieved by using starting materials that contain desired functional groups. For example, phosphines or alkyl halides bearing ether linkages can be used to synthesize ether-derivatized tetraalkylphosphonium chlorides. These functional groups can tune the physicochemical properties of the salt, such as its solvency and thermal stability, for specialized applications.

Inverse Reactivity Approach: A novel strategy reverses the traditional roles of the reactants. Instead of reacting a nucleophilic phosphine with an electrophilic alkyl halide, this method starts with a phosphine oxide. The phosphine oxide is converted into an electrophilic chlorophosphonium salt, which can then react with a nucleophilic organometallic reagent, like a Grignard reagent, to form the desired quaternary phosphonium salt. rsc.org This approach is particularly useful for synthesizing phosphonium salts where the parent phosphine is highly reactive and prone to oxidation. rsc.org

Side Reactions and Purity Considerations in Synthesis

The synthesis of this compound is not without potential complications. Side reactions can occur, leading to impurities that affect the quality and performance of the final product.

Common Side Reactions and Impurities:

Phosphine Oxidation: The starting triethylphosphine is susceptible to oxidation, especially if the reaction is not conducted under a strictly inert atmosphere. This leads to the formation of triethylphosphine oxide, a common and often difficult-to-remove impurity.

Elimination Reactions: At the high temperatures often used for industrial synthesis, an elimination side reaction can compete with the desired substitution reaction. researchgate.net This results in the formation of ethylene (B1197577) and triethylphosphine hydrochloride. The thermal decomposition of tetraalkylphosphonium chlorides can also proceed via this pathway. researchgate.net

Incomplete Reaction: Unreacted triethylphosphine and ethyl chloride may remain in the final product if the reaction does not go to completion.

Residual Acidity: A significant impurity in industrially prepared phosphonium chlorides is residual acid, such as hydrochloric acid. researchgate.net This can be detrimental to the performance of the salt in many applications, particularly in catalysis. researchgate.net

Purification Methods: To achieve high purity, the crude product must undergo one or more purification steps.

Vacuum Stripping: This technique is effective for removing volatile impurities like unreacted starting materials and low-boiling side products such as ethylene. researchgate.net

Recrystallization: For phosphonium salts that are crystalline solids at room temperature, recrystallization from a suitable solvent is a powerful method for achieving high purity.

Solvent Extraction: Liquid-liquid extraction can be used to purify phosphonium salts. For example, an acetonitrile (B52724)/hexane (B92381) extraction can partition the polar phosphonium salt into the acetonitrile layer, while non-polar impurities like residual phosphine or alkene byproducts are separated into the hexane layer. researchgate.net

Neutralization: To remove acidic impurities, the product can be treated with a base. A method described for related salts involves neutralization with a tetraalkylphosphonium hydroxide solution, which forms water as the only byproduct that can be easily removed.

A summary of common impurities and their potential sources is provided in the table below.

| Impurity | Potential Source(s) |

| Triethylphosphine Oxide | Oxidation of triethylphosphine by air |

| Triethylphosphine | Incomplete quaternization reaction |

| Ethyl chloride | Incomplete quaternization reaction |

| Ethylene | Elimination side reaction |

| Triethylphosphine hydrochloride | Elimination side reaction; decomposition |

| Hydrochloric Acid | Side reactions; hydrolysis |

Tetraethylphosphonium Chloride in Ionic Liquid Systems: Structure Property Relationships and Applications

Synthesis and Design of Tetraalkylphosphonium Chloride-Based Ionic Liquids

The synthesis of tetraalkylphosphonium chloride-based ionic liquids is a cornerstone of their development and application. These processes allow for the creation of a diverse range of ILs with tailored properties.

Tetraethylphosphonium Chloride as a Constituent Ion or Precursor

This compound can be synthesized through the quaternization of a tertiary phosphine (B1218219) with an appropriate alkyl halide. For instance, a series of alkyltributylphosphonium chloride ionic liquids were prepared from tributylphosphine (B147548) and the corresponding 1-chloroalkane. rsc.org This straightforward synthetic route makes tetraalkylphosphonium halides, including this compound, valuable precursors for a wide array of other ionic liquids through anion exchange reactions. researchgate.net

The chloride anion in this compound can be readily exchanged with other anions, a process known as metathesis, to generate new ionic liquids with different properties. google.com This versatility allows for the creation of task-specific ILs. For example, trihexyl(tetradecyl)phosphonium chloride has been used as a starting material to synthesize numerous other phosphonium-based ionic liquids. researchgate.net The choice of the anion is critical as it significantly influences the resulting IL's characteristics.

Influence of Cation and Anion Variations on Ionic Liquid Properties

The properties of phosphonium-based ionic liquids are profoundly influenced by the structure of both the cation and the anion.

Cation Influence: The size and symmetry of the tetraalkylphosphonium cation play a crucial role in determining the physical properties of the IL. Generally, phosphonium-based ILs exhibit lower viscosities and glass transition temperatures compared to their ammonium (B1175870) counterparts, leading to enhanced ionic conductivity. aip.org They also boast higher thermal stability and wider electrochemical windows. aip.org The length of the alkyl chains on the phosphonium (B103445) cation also has a significant impact; for instance, minor changes in the alkyl chain length can dramatically alter the miscibility of the ionic liquid with water. aip.org Molecular dynamics simulations have shown that increasing the alkyl chain length of phosphonium cations increases the driving force for their aggregation in the aqueous phase. aip.org

Anion Influence: The choice of anion paired with the tetraalkylphosphonium cation is equally, if not more, critical in defining the IL's properties. Replacing the chloride anion with others, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or dicyanamide (B8802431) ([DCN]⁻), can lead to significant changes in viscosity, conductivity, and thermal stability. mdpi.comrsc.org For example, a comparison of two ionic liquids with the same trihexyltetradecylphosphonium (B14245789) cation but different anions, dicyanamide and bis(2,4,4-trimethylpentyl)phosphinate, revealed substantial differences in their tribological properties, which were attributed to variations in viscosity and the ability to form tribo-films. mdpi.com The nature of the anion also affects cation-anion interactions, which in turn influences the electronic environment of the anion. rsc.org

| Cation | Anion | Key Property Influence | Reference |

|---|---|---|---|

| [P₄₄₄₄]⁺ | Trifluoroacetate | Exhibits LCST-type phase behavior in aqueous solutions. | scispace.com |

| [P₆₆₆₁₄]⁺ | Chloride | High gas diffusivity attributed to the small size of the Cl⁻ anion. | core.ac.uk |

| [P₆₆₆₁₄]⁺ | Phosphinate vs. Dicyanamide | Anion type significantly affects viscosity and tribological performance. | mdpi.com |

| [P₂₂₂₅]⁺ vs. [P₂₂₂(₂₀₁)]⁺ | [Tf₂N]⁻ | Cation with ether chain interacts differently with Li⁺ ions. | rsc.org |

Solvation Dynamics and Microstructural Characterization of Phosphonium Chloride Ionic Liquids

Understanding the behavior of phosphonium chloride ionic liquids at the molecular level is crucial for optimizing their performance in various applications. This involves studying their interactions with solvents and characterizing their liquid structure.

Intermolecular Interactions in Aqueous and Organic Environments

The interactions of phosphonium chloride ionic liquids with their surroundings are complex and dictate their solvation properties. In aqueous solutions, the hydrophobic alkyl chains of the phosphonium cations and the hydrophilic nature of the chloride anion lead to amphiphilic behavior. scispace.com Molecular dynamics simulations have revealed that in IL/water interfaces, the anions are better solvated by water molecules and tend to diffuse into the aqueous phase, while the phosphonium cations can aggregate. aip.org The orientation of the phosphonium cations at the interface often involves the phosphorus atom being solvated by the oxygen atoms of water. aip.org

Advanced Spectroscopic and Scattering Probes of Liquid Structure

A variety of advanced techniques are employed to elucidate the intricate liquid structure of phosphonium chloride ionic liquids.

Spectroscopy: Fluorescence spectroscopy, using probe molecules like coumarin (B35378) 153, is a powerful tool to study solvation dynamics. iastate.edumdpi.com Time-resolved fluorescence measurements can reveal the different timescales of solvation processes, which can be affected by the local environment (e.g., bulk liquid vs. micellar systems). iastate.edu Other spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy can provide information about the interactions between the IL and other molecules. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹⁹F NMR, is essential for confirming the synthesis and purity of phosphonium-based ILs. gre.ac.uk

Scattering Techniques: Wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) are used to probe the liquid structure on different length scales. nih.gov These techniques can reveal the presence of nanoscale segregation and characteristic length scales between ion pairs and apolar domains. Dynamic light scattering (DLS) is another valuable technique for measuring the size of nanoparticles or aggregates within the ionic liquid. rsc.orgmdpi.com

| Technique | Information Obtained | Example System | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Solvation dynamics, microenvironment polarity | Coumarin 153 in [P₆,₆,₆,₁₄]⁺[Br]⁻ | iastate.edu |

| X-ray Photoelectron Spectroscopy (XPS) | Cation-anion interactions, electronic environment | Ammonium vs. Phosphonium ILs | rsc.org |

| Wide-Angle X-ray Scattering (WAXS) | Liquid structure, inter- and intra-ionic correlations | O- and S-substituted phosphonium ILs | nih.gov |

| Molecular Dynamics (MD) Simulations | Interfacial behavior, aggregation, diffusion | Tetraalkylphosphonium chlorides at water interface | aip.org |

| Dynamic Light Scattering (DLS) | Particle/micelle size | [P₆₆₆(₁₄)][THPP] in aqueous solutions | rsc.org |

Applications of Phosphonium Chloride Ionic Liquids in Sustainable Chemistry

The unique properties of tetraalkylphosphonium chloride-based ionic liquids make them attractive for a variety of applications in sustainable chemistry, where they can serve as greener alternatives to traditional volatile organic solvents.

Their applications are diverse and include acting as phase-transfer catalysts, which facilitate reactions between substances in different phases. lookchem.com They are also used in the synthesis of other valuable chemicals. For instance, tetrabutylphosphonium (B1682233) chloride has been employed as a catalyst for the synthesis of 2-amino-4H-chromene derivatives. roco.global

In the realm of materials science, these ionic liquids show promise for biomass processing. All-atom molecular dynamics simulations have been used to study the dissolution of cellulose (B213188) in a tetrabutylphosphonium chloride-water mixture, which is a critical step in the production of biofuels. nih.govsigmaaldrich.com The ability of certain phosphonium ILs to dissolve cellulose, even in the presence of water, is a significant advantage for creating economically viable biofuel production processes. nih.govmdpi.com

Furthermore, phosphonium-based ionic liquids are being explored for metal extraction and separation. acs.org For example, a novel phosphonium-based ionic liquid, trioctyldodecyl phosphonium chloride, has been successfully applied to the separation and recovery of platinum group metals from automobile catalyst leach liquor. acs.org Their use as electrolytes in batteries and supercapacitors is another area of active research, owing to their good thermal stability and wide electrochemical windows. scispace.comresearchgate.net

Development of Green Solvents and Reaction Media

The development of environmentally benign solvents is a cornerstone of green chemistry, aiming to replace volatile and toxic organic compounds. Ionic liquids (ILs), including those based on this compound, are considered for this role due to their low vapor pressure, thermal stability, and tunable properties.

This compound is recognized as a greener alternative for catalysis and is used as a phase-transfer catalyst. lookchem.com In this capacity, it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields. lookchem.com Its utility extends to the synthesis of other organophosphorus compounds. lookchem.com

Research into deep eutectic solvents (DESs), another class of green solvents, has also included this compound as a potential hydrogen bond acceptor (HBA). pku.edu.cnresearchgate.net DESs are mixtures of HBAs and hydrogen bond donors that form a eutectic with a melting point lower than the individual components. A computational screening study using the COSMO-RS model predicted the activity coefficients of glucose and fructose (B13574) in various DES constituents to assess their potential for monosaccharide extraction. acs.org this compound was included in this screening, and the results provide a theoretical basis for its application in separations and as a medium for bio-based chemical transformations. acs.org

| Constituent Type | Constituent Name | ln(γ∞Fru) | ln(γ∞Glu) |

| Hydrogen Bond Acceptor (HBA) | This compound | -12.514 | -15.030 |

| Hydrogen Bond Acceptor (HBA) | Tetraethylammonium chloride | -12.540 | -15.047 |

| Hydrogen Bond Acceptor (HBA) | Choline chloride | -11.912 | -14.189 |

| Hydrogen Bond Acceptor (HBA) | Tetramethylphosphonium chloride | -13.725 | -16.151 |

| Table 1: Predicted activity coefficients at infinite dilution (γ∞) for fructose (Fru) and glucose (Glu) in selected hydrogen bond acceptors at 298.2 K. acs.org Lower values indicate higher solubility. |

The potential of tetraethylphosphonium salts to form ionic liquids extends their application to electrochemistry and as reagents in various chemical reactions. ontosight.ai The specific properties of the tetraethylphosphonium cation, combined with different anions, allow for the design of task-specific ILs for catalysis and separation technology. ontosight.ai

Biomass Processing and Dissolution Enhancement (e.g., cellulose)

The efficient dissolution of lignocellulosic biomass, particularly cellulose, is a critical step in the production of biofuels and bio-based chemicals. nih.gov Ionic liquids have emerged as powerful solvents capable of disrupting the extensive hydrogen-bonding network in cellulose, which makes it intractable in conventional solvents. helsinki.firsc.org

While specific studies on this compound for cellulose dissolution are not widely documented in the reviewed literature, extensive research on the closely related compound, tetrabutylphosphonium chloride ([Bu₄P]Cl), provides significant insights into the mechanisms at play for this class of phosphonium ILs. nih.govnih.govmdpi.com All-atom molecular dynamics simulations on the [Bu₄P]Cl-water system reveal a cooperative mechanism for cellulose dissolution. nih.govnih.gov The process involves the chloride anion (Cl⁻) initiating the breakup of the cellulose structure by forming hydrogen bonds with the hydroxyl groups of the polymer. nih.govnih.gov Water molecules assist in this process and delay the reformation of cellulose's own hydrogen bonds, while the bulky phosphonium cation (in this case, tetrabutylphosphonium) more permanently separates the cellulose strands. nih.govnih.gov

Studies have shown that phosphonium hydroxides, such as tetrabutylphosphonium hydroxide (B78521) ([P₄₄₄₄][OH]), can be highly effective, dissolving significant amounts of cellulose even in the presence of substantial amounts of water, which typically acts as an anti-solvent for cellulose in other ILs. rsc.orgscielo.org.za This highlights the unique potential of phosphonium-based ILs in biomass processing, particularly in handling feedstock with natural water content. nih.govscielo.org.za

Polymer Treatment and Recycling Technologies

The chemical recycling of halogenated polymers like poly(vinyl chloride) (PVC) presents a significant environmental challenge. rsc.org A promising route for PVC recycling is dehydrochlorination, the removal of hydrogen chloride (HCl) from the polymer backbone. sigmaaldrich.com This process can convert PVC into a hydrocarbon polymer that can be used as a feedstock for other chemical processes. rsc.org

Ionic liquids have been investigated as effective media for the dehydrochlorination of PVC, often accelerating the reaction and allowing for lower process temperatures. rsc.orgsigmaaldrich.com Research in this area has prominently featured phosphonium-based ILs. Specifically, tetrabutylphosphonium chloride ([Bu₄P]Cl) has been shown to be a highly effective solvent and catalyst for the dehydrochlorination of PVC. rsc.org In [Bu₄P]Cl, PVC can be dehydrochlorinated by up to 98% at 180 °C. mdpi.com The high hydrogen-bond-accepting ability of the chloride anion is a key factor in the IL's catalytic activity. mdpi.com

A recent development involves a tandem process where the dehydrochlorination of PVC in a tetrabutylphosphonium chloride medium is combined with a subsequent hydrogenation step. rsc.org This innovative approach converts PVC into a more stable, saturated polymer backbone, avoiding the formation of insoluble, cross-linked polyacetylene tars that can complicate recycling efforts. rsc.org

While these detailed findings are for the tetrabutyl- derivative, they underscore the potential of phosphonium chlorides as a class of ionic liquids for polymer recycling. The fundamental roles of the phosphonium cation as a stable, bulky cation and the chloride anion as the active species in dehydrochlorination suggest that this compound could also be effective in such applications, though specific performance data is not available in the examined sources.

| Ionic Liquid | Polymer | Temperature (°C) | Time | Dehydrochlorination (%) |

| Tetrabutylphosphonium chloride ([Bu₄P]Cl) | PVC (unstabilized) | 180 | 60 min | 98 |

| Tetrabutylphosphonium chloride ([Bu₄P]Cl) | PVC (stabilized) | 180 | 1 h | 85 |

| Tetrabutylphosphonium chloride ([Bu₄P]Cl) | PVC (stabilized) | 180 | 8 h | 96 |

| Table 2: Dehydrochlorination efficiency of Poly(vinyl chloride) (PVC) using the related compound Tetrabutylphosphonium chloride as a reaction medium. mdpi.com |

Electrochemical Studies Involving Tetraethylphosphonium Chloride

Application in Corrosion Inhibition and Protection of Materials

Tetraethylphosphonium species, derived from salts like tetraethylphosphonium chloride, have been identified as effective cationic corrosion inhibitors, particularly for protecting steel reinforcement in concrete. repec.orgmdpi.com The positive charge of the tetraethylphosphonium cation allows it to be used in electrochemical methods to prevent or mitigate corrosion. researchgate.net

A key application of this compound in materials protection is the electrochemical injection of the TEP⁺ cation into cementitious materials like concrete and mortar. researchgate.net This technique, also known as electromigration, is used to move the inhibitor from an external source into the hardened concrete to protect embedded steel rebar from chloride-induced corrosion. researchgate.net

The process involves applying an electric field between an external anode placed on the concrete surface and the internal steel reinforcement, which acts as the cathode. researchgate.net The positively charged TEP⁺ ions migrate through the concrete's pore structure towards the negatively charged steel. researchgate.net Studies have demonstrated the feasibility of electrically injecting cationic inhibitors like TEP⁺ into both mortar and concrete matrices. researchgate.net This method is often performed concurrently with electrochemical chloride extraction, where chloride ions migrate out of the concrete towards the external anode, thus removing the primary corrosive agent while delivering the protective inhibitor. researchgate.net

Research has established effective parameters for this injection process.

Table 1: Parameters for Electrochemical Injection of TEP⁺

| Parameter | Value/Range | Source |

|---|---|---|

| Applied Electrical Field | 5 to 10 V/cm | researchgate.net |

| Resulting Current Density | 0.46 to 1.24 mA/cm² | researchgate.net |

| Injection Period | 10-15 days | researchgate.net |

The primary mechanism of corrosion inhibition by tetraethylphosphonium species is the formation of a protective film on the metal surface. As a cationic inhibitor, the TEP⁺ ion is drawn to the cathodic sites on the steel reinforcement within the concrete. researchgate.net Upon reaching the steel, the phosphonium (B103445) molecules adsorb onto the surface, creating a physical barrier that separates the metal from the corrosive environment. rsc.org

This adsorption process involves both physical (electrostatic) and chemical interactions and has been found to follow the Langmuir adsorption isotherm. repec.orgmdpi.com The inhibitor's presence on the metal surface hinders both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, classifying it as a mixed-type inhibitor. researchgate.nettandfonline.com

The effectiveness of this inhibition has been quantified in various studies. Research on tetraethylphosphonium nitrite (B80452) (TEPN₀₂), a related compound, showed that its injection into chloride-contaminated concrete can shift the corrosion potential of the rebar to more positive values, achieving protection levels of 78-85% after 5-10 days of application. researchgate.net This efficiency is comparable to that of commercial inhibitor formulations. researchgate.net Long-term studies have shown that after the inhibitor injection, the rebar potential continues to shift in a positive direction, indicating that the protective layer remains effective against the remigration of chloride ions for a tested period of 3 to 4 weeks. researchgate.net

Table 2: Corrosion Inhibition Efficiency

| Inhibitor Species | Protection Level | Application Time | Source |

|---|---|---|---|

| Tetraethylphosphonium Nitrite | 78-85% | 5-10 days | researchgate.net |

Electrochemical Behavior in Ionic Liquid Electrolytes

This compound is a precursor for or a component of ionic liquids (ILs), which are salts that are liquid at or near room temperature. Phosphonium-based ILs are noted for their advantageous electrochemical properties, including relatively high conductivity and low viscosity compared to other IL families like those based on ammonium (B1175870) cations. researchgate.netnih.gov They also exhibit high thermal and electrochemical stability, making them suitable for a wide range of electrochemical applications, from energy storage to electrodeposition. researchgate.netmdpi.com

Spectroelectrochemical Characterization of Phosphonium Chloride Systems

Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy (such as UV-Vis) and electrochemistry to provide real-time information about the changes a substance undergoes during an electrochemical process. rsc.orgbiologic.net For a system containing this compound, this method could be used to study the stability and reactions of the tetraethylphosphonium ion at an electrode surface.

A typical experimental setup involves a thin-layer spectroelectrochemical cell with an optically transparent working electrode (e.g., a gold-patterned honeycomb electrode or indium tin oxide coated glass). rsc.orgmetrohm.com The cell is placed in the light path of a spectrophotometer, allowing for the simultaneous recording of spectroscopic data (like absorbance) as the potential applied to the working electrode is swept or stepped. rsc.org

In a hypothetical characterization of a this compound solution, cyclic voltammetry would be performed while UV-Vis spectra are continuously collected. metrohm.com This would allow researchers to observe if any changes occur in the absorption spectrum as the TEP⁺ cation is subjected to reducing or oxidizing potentials. The absence of new absorption bands within the electrochemical window would confirm the high electrochemical stability of the cation. mdpi.com Conversely, if the cation were to degrade, the appearance of new spectral features could help identify the products and mechanism of the decomposition reaction. researchgate.net This in-situ approach provides valuable insights into the redox properties and stability of the electrochemical system. biologic.net

Materials Science and Engineering Applications of Tetraethylphosphonium Chloride

Incorporation into Polymeric Materials

The addition of tetraethylphosphonium chloride to polymeric materials can significantly alter their fundamental properties, leading to enhanced performance characteristics. Its role is particularly notable in improving fire safety and adjusting the mechanical flexibility of polymer composites.

Advanced Fire Retardancy Mechanisms

Phosphorus-containing compounds are well-regarded for their flame-retardant properties, and this compound contributes to this field. While specific data on this compound is part of a broader class of phosphorus-based retardants, the mechanisms are well-understood. The primary ways it enhances fire retardancy are through actions in both the gaseous and condensed (solid) phases of a fire.

Gas-Phase Inhibition: During combustion, polymers decompose and release flammable gases. These gases are consumed in a self-sustaining chemical reaction involving highly reactive radicals like hydrogen (H•) and hydroxyl (HO•) radicals. When a polymer containing this compound is heated, it can decompose to produce phosphorus-containing radicals (such as PO•). These radicals act as scavengers, reacting with the H• and HO• radicals to form less reactive species. This interruption of the chain reaction in the flame cools the system and reduces the supply of flammable gases, thereby suppressing the fire.

Condensed-Phase Charring: In the solid polymer, this compound can promote the formation of a stable, carbonaceous layer known as char. This process often involves the dehydration of the polymer. The resulting char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame. This reduces the rate of polymer degradation, which in turn limits the release of flammable gases that fuel the fire. This intumescence, or swelling to form a cellular charred layer, is a highly effective condensed-phase mechanism.

These dual mechanisms make phosphonium (B103445) salts effective flame retardants for enhancing the safety of various plastic materials used in construction, electronics, and transportation.

Modulation of Material Flexibility and Properties

The flexibility of a polymer is determined by factors such as its chain length, the presence of side groups, and intermolecular forces. researchgate.net this compound and its analogs can be used to precisely control these interactions, particularly in hybrid materials where organic polymers are mixed with inorganic nanoparticles.

A key challenge in creating these hybrid materials is preventing the inorganic nanoparticles from clumping together, which can make the material brittle. Research on a closely related compound, tetrabutylphosphonium (B1682233) chloride (TBPC), demonstrates how these salts function. When added to a hybrid material made of poly(methyl methacrylate) (PMMA) and titania nanoparticles, the TBPC specifically inhibits the hydrogen bonds that would normally form between the polymer and the nanoparticles. By preventing this strong interaction and subsequent aggregation, the nanoparticles remain well-dispersed, resulting in a significantly more flexible hybrid film. This principle of using phosphonium salts as dispersion controllers allows for the creation of materials that combine the properties of both the polymer (e.g., flexibility) and the inorganic component (e.g., optical or electronic functions).

Moreover, the inclusion of phosphonium ions in the main chain or as pendant groups in various polymers has been shown to alter morphology, enhance tensile properties, and improve moduli through the formation of thermoreversible crosslinks from ionic aggregation. vt.edu

Role in the Fabrication of Functional Materials

Beyond modifying existing polymers, this compound serves as a key ingredient in the synthesis of new, functional materials designed for specific technological applications. These include materials that respond to light, advanced nanoparticle composites, and composites with the ability to self-repair.

Light-Sensitive Material Design

Quaternary phosphonium salts, including this compound, play a role in the development of materials that interact with light, such as luminescent materials and radiation sensors. Analogs like tetramethylphosphonium chloride and tetrabutylphosphonium chloride are noted for their use in synthesizing light-sensitive materials and radiation-sensing compositions. vt.educhemicalbook.com

The function of the phosphonium salt in these applications can vary. For instance, phosphonium-based ionic liquids are used to create scintillators for fast neutron imaging. semanticscholar.org In these systems, large organic cations like phosphonium are essential for forming room-temperature ionic liquids that can host luminescent centers. These materials are proton-rich, which is ideal for interacting with neutrons, and the ionic liquid structure allows for efficient, reabsorption-free light emission. semanticscholar.org Similarly, tetrabutylphosphonium cations have been used as the counter-ion in highly luminescent terbium-based complexes, demonstrating their utility in creating emitter materials for applications like solid-state lighting. umich.edu The phosphonium component helps to create a stable, functional structure that facilitates the desired light-emitting properties.

Synthesis of Nanoparticles and Hybrid Materials

The synthesis of nanoparticles and their integration into hybrid materials is crucial for developing advanced materials with tailored properties. This compound and similar salts can act as phase-transfer catalysts (PTCs), facilitating reactions between substances in different, immiscible phases (e.g., aqueous and organic). lew.rofzgxjckxxb.com This is particularly useful in polymer synthesis, allowing for reactions to occur under milder conditions. dokumen.pub For example, this compound has been successfully used as a PTC in the liquid-liquid interfacial polycondensation of cyclohexylphosphonic dichloride with bisphenol A to create polyphosphonates. lew.ro

In nanoparticle synthesis, a related compound, tetrakis-(hydroxymethyl)-phosphonium chloride (THPC), has proven effective as both a reducing agent and a stabilizing ligand for creating ultra-small noble metal nanoparticles with high stability. rsc.org While not a direct application of this compound, it highlights the utility of the phosphonium chemical structure in this domain. The ability of phosphonium salts to control the dispersion of nanoparticles within a polymer matrix is also critical, preventing aggregation and ensuring the final hybrid material exhibits the desired combination of properties from its organic and inorganic components. thno.org

| Catalyst System | Monomers | Polymer Type | Key Finding |

| This compound (TEPC) | Cyclohexylphosphonic dichloride, Bisphenol A | Polyphosphonate | TEPC acts as an effective phase-transfer catalyst in interfacial polycondensation. lew.ro |

| Tetrabutylphosphonium chloride (TBPC) | Methyl Methacrylate, Titania precursor | PMMA/Titania Hybrid | TBPC inhibits hydrogen bonds, preventing nanoparticle aggregation and increasing film flexibility. |

This table presents data on this compound and its close analog, tetrabutylphosphonium chloride, to illustrate their roles in material synthesis.

Self-Healing Composite Formulations

Self-healing materials, which can autonomously repair damage, represent a frontier in materials science, promising to extend the lifespan of products and improve safety. nih.govmdpi.com One common approach involves embedding microcapsules containing a healing agent into a polymer matrix. nih.gov When a crack forms, it ruptures the microcapsules, releasing the agent to polymerize and "heal" the damage.

While direct applications of this compound in these formulations are still an emerging area, phosphonium-based ionic liquids are showing significant potential. The inclusion of phosphonium ions into polymer structures can create thermoreversible crosslinks, which are ideal for developing materials with reversible self-assembly and self-healing capabilities. vt.edu The ionic interactions can aggregate to improve the material's modulus and then disassociate upon heating, allowing the material to "heal." vt.edu

Furthermore, research has demonstrated the successful encapsulation of a phosphonium ionic liquid within a silica (B1680970) shell. mdpi.com These microcapsules can be incorporated into an epoxy composite. The concept is that damage would break the silica shell, releasing the ionic liquid, which could then act as a catalyst or a plasticizer to facilitate the healing of the epoxy matrix. This approach opens a pathway for creating tunable, self-healing composites where the properties of the ionic liquid can be harnessed for autonomous repair. mdpi.com

Supramolecular Chemistry and Anion Recognition with Phosphonium Counterions

The primary role of the phosphonium group in anion receptors is often to provide an electrostatic interaction or to act as a scaffold for positioning other binding motifs, such as hydrogen bond donors. acs.org Research into calix roco.globalarenes, which are macrocyclic molecules, substituted with phosphonium groups has demonstrated their effectiveness in binding various anions. unsw.edu.au Studies using techniques like 1H and 31P NMR and isothermal titration calorimetry have shown that these modified calixarenes interact strongly with lipophilic anions such as chloride (Cl⁻), thiocyanate (B1210189) (SCN⁻), and iodide (I⁻). unsw.edu.auresearchgate.net The nature of the phosphonium counterion itself is considered a key factor in the kinetics and thermodynamics of these recognition processes. researchgate.net

The interaction is not limited to simple electrostatic attraction. In phosphonium salts with aromatic substituents, a phenomenon known as the anion–π+ interaction can occur, where the anion interacts with the electron-deficient π-system of the aromatic rings connected to the phosphorus atom. rsc.org The strength of this interaction can be tuned by changing the anion, which in turn influences the material's photophysical properties, such as its fluorescence. rsc.orgrsc.org This tunability offers a pathway to designing stimuli-responsive materials.

Table 1: Research Findings on Anion Recognition Involving Phosphonium Counterions

| Receptor Type / System | Target Anions | Key Findings | Research Techniques |

| p-tert-Butylcalix roco.globalarenes with phosphonium groups | Cl⁻, SCN⁻, I⁻ | Demonstrated strong interaction with lipophilic anions. The role of the salt counterion was identified as a key factor in selectivity. unsw.edu.auresearchgate.net | 1H NMR, 31P NMR, Isothermal Titration Microcalorimetry |

| Host-guest phosphonium salts with aromatic substituents | I⁻, BF₄⁻, CF₃SO₃⁻ | The anion–π+ interaction strength regulates the emission behavior (thermally activated delayed fluorescence). rsc.orgrsc.org | Spectroscopy, First-principles calculation |

| 1,1′-bi-2-naphthol (BINOL) with quaternary phosphonium cations | Br⁻ | Recognition is mediated by a hydrogen bond from an α-carbon of the phosphonium cation. acs.org | X-ray Crystallography, Hirshfeld Surface Analysis |

| Calixpyrrole | Cl⁻ | The study, using various chloride salts including this compound, showed the cation did not significantly alter the binding affinity in the tested solvents. researchgate.net | Isothermal Titration Calorimetry (ITC), 1H NMR Spectroscopy |

Electrodeposition and Surface Coating Technologies

This compound and related quaternary phosphonium salts are utilized in materials science as components of ionic liquids (ILs) and deep eutectic solvents (DESs) for electrodeposition and surface coating applications. roco.globalmdpi.com These applications are critical for creating protective and functional layers on metal surfaces, enhancing properties like corrosion resistance, hardness, and wear resistance. nih.govnih.gov

In electroplating, phosphonium salts can serve multiple functions. They can act as the primary electrolyte, providing conductivity to the plating bath, and also as a complexing agent for the metal ions being deposited. roco.global The use of phosphonium salts like tetrabutylphosphonium chloride, an analogue of this compound, has been shown to improve the quality and uniformity of metal coatings such as copper, nickel, and gold by reducing polarization effects. roco.global Furthermore, the incorporation of phosphorus from the phosphonium salt into the deposited metal layer can form stable, corrosion-resistant compounds on the surface. roco.global

Deep eutectic solvents, which are mixtures of a quaternary ammonium (B1175870) or phosphonium salt with a hydrogen bond donor (like urea (B33335) or glycerol), are considered greener alternatives to traditional aqueous and organic solvent-based electrolytes. researchgate.netresearchgate.net A DES composed of tetrabutylphosphonium chloride and glycerol (B35011) has been used for the synthesis of phosphorus-doped nickel (P-doped Ni) catalysts. researchgate.net Similarly, ionic liquids like trihexyl(tetradecyl) phosphonium chloride have been explored for the electrodeposition of aluminum, a process that is challenging in aqueous solutions due to water's reactivity. researchgate.net The phosphonium-based IL acts as a stable, low-carbon solvent system. researchgate.net

The electrodeposition process from these solvents allows for the creation of nanostructured coatings with unique properties. For example, Ni-P alloy coatings are known for their excellent microhardness and corrosion resistance. nih.gov The structure of these coatings can be controlled by the deposition parameters, and the presence of phosphorus can shift the coating from a crystalline to a more corrosion-resistant amorphous state. mdpi.com While many studies focus on longer-chain alkyl phosphonium salts like tetrabutylphosphonium chloride, the principles apply to this compound as a component in these advanced electrolyte systems for surface engineering. mdpi.comcore.ac.uk

Table 2: Applications of Phosphonium Salts in Electrodeposition and Surface Coatings

| Phosphonium Salt | Application / Process | Substrate / Coating | Key Outcomes & Properties |

| Tetrabutylphosphonium chloride roco.global | Electroplating Agent | Copper, nickel, zinc, tin, gold, etc. | Improves quality and uniformity of metal coatings; enhances corrosion resistance. roco.global |

| Trihexyl(tetradecyl) phosphonium chloride researchgate.net | Ionic Liquid for Electrodeposition | Platinum, Aluminum | Enables aluminum electrodeposition under stable, low-carbon conditions. researchgate.net |

| Tetrabutylphosphonium chloride ([P4444]Cl) mdpi.com | Ionic Liquid for Nanoparticle Synthesis | Nickel Phosphide (Ni₂P) | Functions as a solvent, electrolyte, and phosphorus source. mdpi.com |

| Tetrabutylphosphonium chloride / Glycerol researchgate.net | Deep Eutectic Solvent (DES) | P-doped Ni Catalyst | Provides a novel synthesis method for catalysts with excellent performance. researchgate.net |

| General Phosphonium Salts mdpi.com | Electrodeposition | Ni-P, Ni-Cr-P alloys | Incorporation of phosphorus leads to amorphous structures with increased corrosion resistance. mdpi.com |

Biological and Biochemical Investigations of Phosphonium Chlorides

Phosphonium (B103445) Salts in Drug Delivery Systems

Phosphonium salts are increasingly recognized for their potential in creating advanced drug delivery systems. nih.gov Their modular nature allows for the synthesis of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), where a drug molecule is paired with a specific counterion to form a liquid salt. nih.govmdpi.com This strategy can overcome challenges associated with poorly soluble drugs by enhancing their solubility and bioavailability. nih.govresearchgate.net For instance, pairing the antiviral drug acyclovir (B1169) with a hydrophobic tetrabutylphosphonium (B1682233) counterion resulted in a 200-fold increase in water solubility. nih.govresearchgate.net The versatility of phosphonium cations allows for the tuning of physicochemical properties to optimize drug delivery. nih.gov

The interaction between phosphonium salts and biological macromolecules like proteins and nucleic acids is fundamental to their function in biological systems. nih.govfrontiersin.org These interactions are often driven by a combination of electrostatic and hydrophobic forces. nih.govnih.gov The positively charged phosphorus center can interact with negatively charged residues on macromolecules, such as the phosphate (B84403) backbone of DNA or acidic amino acid residues in proteins. frontiersin.org

Simultaneously, the alkyl chains surrounding the phosphorus atom contribute to hydrophobic interactions. nih.gov Studies on related compounds, such as tetrabutylphosphonium bromide, have shown their ability to form stable ternary complexes with cell-penetrating peptides (CPPs) and nucleic acids, which may facilitate the transport of genetic material across cell membranes. frontiersin.org The principles governing these interactions are similar to those that direct the folding and aggregation of macromolecules in aqueous environments, where amphiphilic molecules react through a complex interplay of charged and nonpolar groups. nih.gov

Enzymatic Modulation and Inhibition Mechanisms

Phosphonium compounds have been identified as effective modulators and inhibitors of various enzymes. nih.govnih.gov Their mechanism of action often involves competitive inhibition, where the phosphonium salt competes with the natural substrate for binding to the enzyme's active site. nih.gov The binding can be driven by both coulombic (electrostatic) and hydrophobic interactions between the inhibitor and the enzyme. nih.govnih.gov

A notable example of enzymatic inhibition by phosphonium salts is their effect on bovine serum amine oxidase (BSAO). nih.gov BSAO is a copper-containing enzyme involved in the metabolism of primary amines. unipd.it Studies have demonstrated that tetraalkylphosphonium ions can act as powerful competitive inhibitors of BSAO. nih.govnih.gov The binding affinity of these inhibitors to the BSAO active site is significant, with association constants reported to be higher than 10⁶ M⁻¹ under physiological conditions for tetraphenylphosphonium (B101447) (TPP+). nih.gov

The inhibitory potency is influenced by the nature of the alkyl or aryl groups attached to the phosphorus atom. Analysis of various phosphonium and ammonium (B1175870) compounds reveals differences in their ability to inhibit BSAO, highlighting the structural features of the enzyme's active site. nih.gov The active site appears to have a region that accommodates the positively charged head of the inhibitor, likely through electrostatic interactions with deprotonated acidic residues, as well as a hydrophobic pocket that interacts with the nonpolar side chains. nih.govunipd.it

| Inhibitor Compound | Residual BSAO Activity (kcat/Km) (%)* |

|---|---|

| Tetramethylphosphonium chloride | 83 |

| Tetrabutylphosphonium chloride | 25 |

| Methyltriphenylphosphonium chloride | 1 |

| Ethyltriphenylphosphonium chloride | 1 |

| Tetraphenylphosphonium chloride (TPP+ chloride) | 0.5 |

| Tetraethylammonium chloride | 75 |

| Tetrabutylammonium bromide | 56 |

| Ammonium chloride | 96 |

*Data sourced from a study on the inhibition of Bovine Serum Amine Oxidase (BSAO). The residual activity was monitored after diluting the incubated enzyme in the assay solution. nih.gov

Cellular Interactions and Cytotoxicity Studies

The interaction of phosphonium salts with cells and their potential cytotoxicity are critical areas of investigation. Studies have shown that these compounds can influence cellular processes and affect cell viability. smolecule.com The cytotoxic effects of phosphonium derivatives have been evaluated against various cell lines, and research indicates they can disrupt cellular functions and potentially induce apoptosis. smolecule.com

The mechanism of cytotoxicity is often linked to the inhibition of cellular metabolism and alterations in cell adhesion. nih.gov For instance, triphenylphosphonium derivatives have been reported to inhibit cellular metabolism at submicromolar concentrations. nih.gov The lipophilicity of the phosphonium cation, determined by the length of its alkyl chains, appears to be a key factor in its biological activity and cytotoxicity, with more lipophilic compounds showing greater interaction with cellular membranes. mdpi.comsmolecule.com

Extraction and Purification of Biomolecules

Tetralkylphosphonium chlorides are utilized in biotechnological downstream processing, particularly in the extraction and purification of biomolecules. chemimpex.com They are effective components in aqueous two-phase systems (ATPS), a liquid-liquid extraction technique that separates molecules based on their differential partitioning between two immiscible aqueous phases. nih.govmdpi.com ATPS offers a gentle environment for biomolecules, often preserving their biological activity during separation. mdpi.com

The addition of phosphonium salts like tetrabutylphosphonium chloride as adjuvants in polymer-salt ATPS can significantly modulate the partitioning of biomolecules such as phenolic compounds, alkaloids, and amino acids. nih.govnih.gov The hydrophobic nature of the phosphonium cation is a key driver in this process; more hydrophobic cations tend to increase the partitioning of more hydrophobic biomolecules into the polymer-rich phase of the system. nih.gov This tailored approach allows for the efficient extraction and separation of various high-value compounds from complex biological matrices, such as microalgae biomass. ua.pt For example, systems using tetrabutylphosphonium chloride have been effective in separating levodopa (B1675098) from other biomolecules. nih.gov

Environmental Science and Green Chemistry Contributions

Phosphonium (B103445) Chlorides in Environmental Remediation Technologies

Quaternary phosphonium compounds (QPCs) are being investigated for various applications in environmental remediation. While specific data on Tetraethylphosphonium chloride is limited in this direct context, the broader class of QPCs demonstrates potential in addressing environmental contaminants.

One area of application is in the decontamination of radioactive waste. For instance, cellulose (B213188) microspheres modified with quaternary phosphonium groups have been developed as adsorbents for the highly selective removal of technetium-99 (B83966) (99Tc), a significant radionuclide in nuclear waste, from acidic waste solutions. nih.govresearchgate.net These adsorbents have shown high adsorption capacities and excellent selectivity for the pertechnetate (B1241340) anion (TcO4-) even in the presence of high concentrations of competing anions like nitrate (B79036) (NO3-). nih.govresearchgate.net

Another related compound, Tetrabutylphosphonium (B1682233) chloride, has been noted for its role in the remediation of contaminated water, where it can act as a surfactant to aid in the removal of pollutants. chemimpex.com The use of such compounds highlights a strategy for tackling challenging environmental contaminants. Research has also been conducted on the simultaneous determination of various quaternary phosphonium compounds and their degradation products, phosphine (B1218219) oxides, in environmental water and solid samples, indicating their presence and the need for monitoring in the environment. researchgate.net

The following table summarizes the environmental applications of some quaternary phosphonium compounds.

Table 1: Applications of Quaternary Phosphonium Compounds in Environmental Remediation

| Compound/Material Class | Application | Contaminant | Key Findings |

|---|---|---|---|

| Quaternary Phosphonium Modified Cellulose Microspheres | Adsorption | Technetium-99 (as TcO4-) | High adsorption capacity and ultra-high selectivity for TcO4- in radioactive waste streams. nih.govresearchgate.net |

| Tetrabutylphosphonium chloride | Surfactant-aided remediation | Water pollutants | Acts as a surfactant to help remove pollutants from contaminated water. chemimpex.com |

| Magnetic Biochar modified by Quaternary Phosphonium Salt | Adsorption | Extracellular antibiotic resistance genes | Enhanced the removal of DNA from aquatic environments. iaea.org |

Principles of Green Chemistry in Phosphonium Compound Development

The principles of green chemistry are increasingly being applied to the synthesis and application of phosphonium compounds to minimize their environmental impact. rsc.org These principles focus on aspects such as atom economy, use of safer solvents, and development of catalytic processes. rsc.org

Quaternary phosphonium salts, including structures related to this compound, are significant as phase-transfer catalysts. rsc.orgalfachemic.com This application is considered environmentally benign as it can enhance reaction rates and yields under mild conditions, often reducing the need for harsh solvents and high energy input. rsc.orgsemanticscholar.org The development of chiral quaternary phosphonium salts for asymmetric phase-transfer catalysis further contributes to green chemistry by enabling the synthesis of specific stereoisomers, which is crucial in the pharmaceutical and fine chemical industries. rsc.orgsemanticscholar.org

Atom economy, a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a significant consideration in the synthesis of phosphonium compounds and their applications. rsc.orglibretexts.org Syntheses that proceed with high atom economy minimize the generation of waste. rsc.orglibretexts.org For example, methods for synthesizing ionic liquids with 100% atom economy have been developed. rsc.org

The following table outlines some green chemistry principles and their application in the context of phosphonium compounds.

Table 2: Green Chemistry Principles in Phosphonium Compound Development

| Green Chemistry Principle | Application in Phosphonium Chemistry | Example |

|---|---|---|

| Catalysis | Use as phase-transfer catalysts to enable efficient reactions under mild conditions. rsc.orgalfachemic.com | Chiral quaternary phosphonium salts for asymmetric synthesis. rsc.org |

| Safer Solvents and Auxiliaries | Use in the formation of ionic liquids and deep-eutectic solvents as alternatives to volatile organic compounds. chemimpex.comresearchgate.net | Formation of a deep-eutectic solvent from p-toluenesulfonic acid and tetrabutylphosphonium chloride. researchgate.net |

| Atom Economy | Development of synthetic routes that maximize the incorporation of reactant atoms into the final product. rsc.org | Synthesis of ionic liquids with 100% atom economy. rsc.org |

| Designing Safer Chemicals | Development of catalysts with low toxicity. alfachemic.com | N-alkyl substituted quaternary phosphonium salts are noted for their low toxicity. alfachemic.com |

Advanced Analytical Chemistry Techniques Utilizing Phosphonium Chlorides

Extraction and Separation Methodologies

Phosphonium (B103445) chlorides are instrumental in the development of modern extraction and separation methods. They can act as extractants themselves or as components of novel solvent systems, enhancing the transfer of target analytes from one phase to another.

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org The efficiency of LLE can be significantly enhanced by using phosphonium chlorides, which can function as phase-transfer catalysts or as components of specialized extraction solvents like ionic liquids (ILs) and deep eutectic solvents (DESs). wikipedia.orgacs.org

While specific data on tetraethylphosphonium chloride in standard LLE is limited, its role as a component in DESs for extraction processes has been explored. DESs are mixtures of a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) or phosphonium salt, and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point lower than its individual components. wikipedia.org this compound can serve as the HBA in the formation of DESs. acs.org These designer solvents have been investigated for extracting specific compounds, such as m-cresol (B1676322) from model coal tar, demonstrating the potential of this compound-based systems in separation science. acs.org

Other phosphonium chlorides are more extensively documented in LLE applications. For instance, trioctyl(alkyl)phosphonium chloride ionic liquids have been successfully used for the selective extraction of cobalt from sulfate/chloride media. acs.org These systems demonstrate high extraction efficiency and selectivity for cobalt over nickel, a separation that is crucial in hydrometallurgy. acs.org The extraction mechanism often involves anion exchange, where the phosphonium cation pairs with a metal-containing anionic complex, facilitating its transfer into the organic phase. acs.org

Table 1: Examples of Phosphonium Chlorides in Liquid-Liquid Extraction

| Phosphonium Compound | Application | Extraction Efficiency | Reference |

|---|---|---|---|

| Trioctyl(octyl)phosphonium chloride ([P8888][Cl]) | Cobalt (Co(II)) extraction from 1 M H2SO4 | >98% | acs.org |

| Trioctyl(tetradecyl)phosphonium chloride ([P88814][Cl]) | Cobalt (Co(II)) extraction from 1 M H2SO4 | ~95% | acs.org |

This table presents data for illustrative purposes on the application of various phosphonium chlorides in LLE, highlighting their effectiveness.

Microextraction techniques are miniaturized sample preparation methods that use minimal amounts of solvent, aligning with the principles of green analytical chemistry. uni.opole.pl These methods are designed for the extraction of trace amounts of analytes from various samples. rsc.org While direct applications of this compound in these techniques are not widely reported, other phosphonium chlorides, particularly long-chain alkylphosphonium salts, have proven effective as extraction phases in methods like single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). acs.orgresearchgate.net

In SDME, a micro-drop of an immiscible organic solvent is suspended from a syringe needle into the sample solution. acs.org The large surface area-to-volume ratio facilitates rapid analyte extraction. Ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride, have been used as the micro-drop for the determination of trace levels of lead in water samples after chelation. nih.gov This approach offers high preconcentration factors and very low detection limits. nih.gov

DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample, creating a cloudy solution of fine droplets. wikipedia.orgresearchgate.net This maximizes the contact area between the extraction solvent and the sample, leading to very fast and efficient extraction. acs.org Although chlorinated solvents are often used, the development of DLLME methods using greener solvents, including ionic liquids, is an active area of research. acs.org

The principles demonstrated by these phosphonium-based ionic liquids in microextraction highlight the potential for tetraethylphosphonium derivatives, should they possess the necessary immiscibility and analyte affinity for specific applications.

Application in Sample Preparation and Analyte Preconcentration

Sample preparation is a critical step in analytical chemistry that involves isolating analytes from complex matrices and concentrating them to a level suitable for detection by an analytical instrument. uni.opole.plscispace.com This process is essential for improving method sensitivity and removing interfering substances. scispace.comresearchgate.net Phosphonium chlorides can be utilized in various sample preparation strategies, including solid-phase extraction (SPE) and the formulation of aqueous two-phase systems (ATPS).

In SPE, a solid sorbent is used to adsorb analytes from a liquid sample. scispace.com While not a direct application of this compound as a soluble component, materials functionalized with phosphonium groups can be used as SPE sorbents. More commonly, phosphonium salt-based ionic liquids are employed in liquid-phase microextraction techniques which serve the dual purpose of extraction and preconcentration. acs.org For example, the SDME method for lead determination using trihexyl(tetradecyl)phosphonium chloride achieved a preconcentration factor of 32 from just 1.5 mL of sample. nih.gov

ATPS, often formed by mixing a polymer and a salt or two polymers, can also be created using ionic liquids and a salting-out agent. wikipedia.org These systems provide a gentle environment for the extraction and preconcentration of biomolecules and other analytes. Research has shown that phosphonium-based ILs, such as tetrabutylphosphonium (B1682233) bromide, can form ATPS with phosphate (B84403) buffer, achieving high enrichment of target antigens and reducing background interference. acs.org Such systems allow for the effective isolation of analytes into the IL-rich phase, which can then be directly analyzed. wikipedia.org The ability to preconcentrate analytes is a key advantage, significantly lowering the limits of detection for analytical methods. mdpi.com

Table 2: Analyte Preconcentration using a Phosphonium Chloride-Based Microextraction Method

| Analyte | Method | Extraction Phase | Preconcentration Factor | Limit of Detection (LOD) | Reference |

|---|

This table details the performance of a microextraction method utilizing a phosphonium chloride ionic liquid for the preconcentration and trace analysis of lead.

Theoretical and Computational Chemistry of Phosphonium Chloride Systems

Molecular Dynamics Simulations for Thermodynamic and Transport Properties

Molecular dynamics (MD) simulations are a cornerstone for studying the physical properties of phosphonium (B103445) chloride systems. By modeling the interactions between atoms over time, MD can predict macroscopic thermodynamic and transport properties from the underlying molecular behavior. All-atom MD simulations, in particular, have been used to investigate thermodynamic, structural, and transport properties of tetraalkylphosphonium chloride-water mixtures. researcher.lifenih.govdntb.gov.ua These simulations are crucial for understanding how these ionic liquids function in various applications, such as in the dissolution of cellulose (B213188). researcher.lifedntb.gov.ua

Simulations typically involve defining a simulation box containing a specific number of ion pairs, with the total number of atoms often in the tens of thousands. aip.org The systems are often equilibrated over a period of nanoseconds at specific temperatures and pressures (e.g., using an NPT ensemble) to ensure the model reaches a stable state before production runs are conducted to collect data. ucl.ac.ukmdpi.com From these simulations, key properties can be calculated. For instance, liquid densities of various tetraalkylphosphonium chloride ILs have been calculated from atomistic simulations at temperatures ranging from 293 to 373 K, showing a linear decrease with increasing temperature, which aligns well with experimental data. aip.org

The study of aqueous mixtures of tetrabutylphosphonium (B1682233) chloride (TBPCl) has revealed multiple transitional states in the mixture between 70 and 100 mol% water. researcher.lifenih.gov In the key transitional region of 85 to 92.5 mol% water, simulations show the formation of distinct water veins and cage-like structures by the phosphonium cations, while the chloride anions are strongly hydrogen-bonded to the water. nih.govdntb.gov.uamdpi.com This detailed structural insight helps explain the material's properties, such as its effectiveness as a cellulose solvent. researcher.lifenih.gov

| Property | Simulation Details | Findings |

| Density | All-atom MD simulations of tetraalkylphosphonium chlorides from 293 to 373 K. | Liquid densities decrease linearly with increasing temperature, consistent with experimental observations. aip.org |

| Thermodynamic Properties | MD simulations of tetrabutylphosphonium chloride (TBPCl)-water mixtures. | Calculation of enthalpy of mixing, heat capacity, and thermal expansivity to understand cellulose solubility. mdpi.com |

| Transport Properties | MD simulations of TBPCl-water mixtures. | Determination of diffusion coefficients, revealing changes from subdiffusive to near-normal diffusive regimes at certain water concentrations. nih.govmdpi.com |

MD simulations offer a window into the microscopic organization and movement of ions in tetraethylphosphonium chloride and related compounds. The microstructure of tetraalkylphosphonium chloride ILs is characterized by the segregation of ions into polar and apolar domains. aip.orgarxiv.org For cations with short alkyl chains, like tetraethylphosphonium, this creates sponge-like, interpenetrating polar and apolar networks. aip.orgarxiv.org The polar domains consist of the chloride anions and the charged central phosphonium groups, while the apolar domains are formed by the ethyl side chains. arxiv.org

The local arrangement of ions is often analyzed using radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another. acs.orgnih.gov These analyses can be used to determine coordination numbers, which quantify the average number of anions surrounding a cation in its first solvation shell. acs.orgnih.gov For example, in a study of triethylpentylphosphonium ([P2,2,2,5]⁺), it was found that although six anions were in the first solvation shell, only one hydrogen bond was typically formed. acs.orgnih.gov